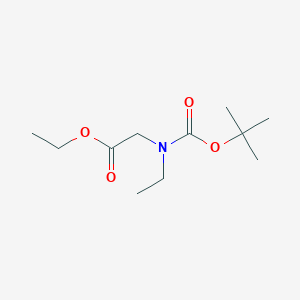
5-(3,4-Dimethoxyphenyl)pyridin-2-amine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Dimethoxyphenyl)pyridin-2-amine, or 5-DMPP-2A, is an organic compound with a wide range of applications in scientific research. It is a derivative of pyridine, an aromatic heterocyclic compound containing a six-membered ring of nitrogen and carbon atoms. 5-DMPP-2A is an important building block for synthesizing other compounds, and has been used in a variety of research applications, including drug discovery, enzyme inhibition, and biochemistry.
Aplicaciones Científicas De Investigación
5-DMPP-2A has been used in a variety of scientific research applications. It has been used in drug discovery, as it has been shown to inhibit the activity of certain enzymes and proteins. It has also been used in biochemistry, as it has been shown to interact with certain molecules and enzymes in the body. Additionally, 5-DMPP-2A has been used in research on the structure and function of proteins and enzymes.
Mecanismo De Acción
The mechanism of action of 5-DMPP-2A is not fully understood. However, it is believed that the compound binds to certain proteins and enzymes in the body, which can then lead to changes in the activity of those proteins and enzymes. For example, 5-DMPP-2A has been shown to inhibit the activity of certain enzymes, which can lead to changes in the metabolism of certain molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DMPP-2A have not been extensively studied. However, it has been shown to interact with certain proteins and enzymes in the body, which can lead to changes in the activity of those proteins and enzymes. Additionally, it has been shown to inhibit the activity of certain enzymes, which can lead to changes in the metabolism of certain molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-DMPP-2A has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. Additionally, it has been shown to interact with certain proteins and enzymes in the body, which can lead to changes in the activity of those proteins and enzymes. However, it is important to note that 5-DMPP-2A is not approved for human use, and it is not recommended for use in clinical trials.
Direcciones Futuras
There are several potential future directions for research on 5-DMPP-2A. Further research could be done to better understand its mechanism of action and the biochemical and physiological effects it has on the body. Additionally, further research could be done to explore its potential applications in drug discovery and biochemistry. Finally, further research could be done to explore its potential uses in clinical trials and other medical applications.
Métodos De Síntesis
5-DMPP-2A can be synthesized from pyridine by a two-step process. In the first step, pyridine is reacted with 3,4-dimethoxyphenyl bromide in the presence of anhydrous aluminum chloride and anhydrous zinc chloride. This reaction produces 3,4-dimethoxyphenyl pyridine. In the second step, the 3,4-dimethoxyphenyl pyridine is reacted with ammonium acetate in the presence of anhydrous zinc chloride and anhydrous aluminum chloride. This reaction produces 5-DMPP-2A.
Propiedades
IUPAC Name |
5-(3,4-dimethoxyphenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-16-11-5-3-9(7-12(11)17-2)10-4-6-13(14)15-8-10/h3-8H,1-2H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUAKYMELHOQEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(C=C2)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid; 97%](/img/structure/B6330729.png)
![[2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid; 98%](/img/structure/B6330732.png)











